molecular formula C9H9N3O2 B13340602 2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol

2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol

Cat. No.: B13340602
M. Wt: 191.19 g/mol
InChI Key: KHJYJTMNSIDHPR-UHFFFAOYSA-N
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Description

2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol is a heterocyclic compound that features both pyrimidine and isoxazole rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone in water medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol is unique due to its combined isoxazole and pyrimidine rings, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-methyl-4-(5-methyl-1,2-oxazol-4-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H9N3O2/c1-5-7(4-10-14-5)8-3-9(13)12-6(2)11-8/h3-4H,1-2H3,(H,11,12,13)

InChI Key

KHJYJTMNSIDHPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C2=CC(=O)NC(=N2)C

Origin of Product

United States

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